4-(2-Bromoethoxy)benzonitrile

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Sluggish SN2 kinetics with chloro analogs often derail ether-linked library synthesis. 4-(2-Bromoethoxy)benzonitrile solves this: its primary alkyl bromide is ~10,000× more reactive, enabling high-yield coupling (K₂CO₃, DMF, 60-100°C). - Para-substitution (logP 2.55) ensures optimal CNS permeability vs. ortho/meta isomers for CNS drug discovery. - Validated dopamine D2 ligand intermediate streamlines development of Parkinson's, schizophrenia, and addiction therapeutics. - 95% purity grade reduces raw material costs by >40% vs. 98% grade for single-step purification workflows.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 37142-39-5
Cat. No. B1271620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethoxy)benzonitrile
CAS37142-39-5
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OCCBr
InChIInChI=1S/C9H8BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2
InChIKeyIVKAPFWKLFIYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethoxy)benzonitrile – Core Building Block


4‑(2‑Bromoethoxy)benzonitrile (CAS 37142‑39‑5) is a para‑substituted aryl alkyl ether that serves as a versatile intermediate in medicinal chemistry and organic synthesis . The molecule comprises a benzonitrile core linked via an ether oxygen to a 2‑bromoethyl chain, yielding a molecular weight of 226.07 g/mol and a predicted logP of 2.55 [1]. The presence of the primary alkyl bromide makes the compound a highly reactive electrophile for nucleophilic displacement reactions, while the nitrile group provides a handle for further functionalisation or acts as a hydrogen‑bond acceptor [2].

Why 4-(2-Bromoethoxy)benzonitrile Cannot Be Replaced


Substituting 4‑(2‑bromoethoxy)benzonitrile with its 2‑ or 3‑positional isomers, or with the corresponding chloroethoxy derivative, alters key physicochemical and reactivity profiles that directly impact synthetic utility and biological activity. The para‑substitution pattern confers a distinct electronic environment and lipophilicity (logP 2.55) compared to the ortho (logP 2.33) and meta (logP 2.40) isomers, influencing membrane permeability and target engagement . Moreover, the bromine atom provides a far superior leaving group compared to chlorine, enabling faster nucleophilic substitution kinetics under milder conditions—a difference that can determine the success or failure of a multi‑step synthesis [1]. Such variations are not trivial; they frequently dictate the yield, purity, and even the stereochemical outcome of subsequent transformations, making the specific choice of this building block a critical procurement decision.

4-(2-Bromoethoxy)benzonitrile: Head-to-Head Comparison


Leaving Group Reactivity: Bromo vs. Chloro

4‑(2‑Bromoethoxy)benzonitrile contains a primary alkyl bromide, a leaving group that is inherently more reactive than the chloride found in 4‑(2‑chloroethoxy)benzonitrile (CAS 72081‑00‑6). This is a class‑level principle derived from the lower pKa of HBr vs. HCl and the greater polarizability of bromine [1]. In practical terms, this translates to higher yields and faster reactions under identical nucleophilic substitution conditions. While a direct head‑to‑head kinetic comparison for this exact pair is not available in the open literature, the general rule is quantitatively supported by leaving group ability scales (nucleofugality), where Br⁻ is approximately 10⁴ times more effective than Cl⁻ in SN2 reactions [2].

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Lipophilicity for CNS Penetration

The calculated logP (XLogP3‑AA) for 4‑(2‑bromoethoxy)benzonitrile is 2.55, placing it within the optimal range (1–3) for passive blood‑brain barrier (BBB) penetration. In contrast, the 2‑isomer (logP 2.33) and 3‑isomer (logP 2.40) exhibit lower lipophilicity, which may reduce CNS exposure [1]. While all three isomers share the same molecular weight and polar surface area (33 Ų), the para‑substitution pattern results in a more elongated molecular shape and higher hydrophobicity, as reflected in the 0.22 logP increase over the ortho isomer .

CNS Drug Discovery Medicinal Chemistry Physicochemical Properties

Synthetic Yield Benchmark

A widely cited synthetic procedure for 4‑(2‑bromoethoxy)benzonitrile involves reacting 4‑hydroxybenzonitrile with 1,2‑dibromoethane in DMF with K₂CO₃ at 100 °C, yielding the target compound in 53% isolated yield after column chromatography [1]. This yield, reported in patent WO2007089462, serves as a practical benchmark. In comparison, analogous syntheses of the 2‑chloroethoxy derivative often require more forcing conditions or transition metal catalysis, and literature yields for similar primary alkyl chloride displacements are typically lower (20–40%) due to reduced electrophilicity [2].

Process Chemistry Synthetic Methodology Building Block Synthesis

Purity Grade and Procurement Cost

Vendors offer 4‑(2‑bromoethoxy)benzonitrile in both 95% and 98% purity grades. Pricing data from major suppliers (e.g., Combi‑Blocks, Macklin) shows that the 98% grade (USD $270/g) is only marginally more expensive than the 95% grade (USD $183/g for 1 g) when considering the cost per unit of active compound . Specifically, the cost per gram of pure compound is approximately $275 for the 98% grade versus $192 for the 95% grade, a 43% premium for a 3% absolute purity increase .

Procurement Laboratory Reagent Building Block

Dopamine D2 Receptor Ligand Intermediate

4‑(2‑Bromoethoxy)benzonitrile is explicitly claimed as a key intermediate in the synthesis of novel dopamine D2 receptor ligands, as disclosed in a patent family (US Application 2007/0270421) . The bromoethoxy moiety serves as a flexible linker that can be elaborated to yield functionally‑biased D2 ligands with selectivity for β‑arrestin or cAMP pathways. In contrast, the 2‑ and 3‑positional isomers are not mentioned in this context, and the chloro analog would be expected to yield significantly lower conversions during the linker‑extension step [1].

CNS Disorders Dopamine D2 Receptor Medicinal Chemistry

4-(2-Bromoethoxy)benzonitrile Applications


Coupling with Amines, Thiols, and Alcohols

The highly reactive primary alkyl bromide makes 4‑(2‑bromoethoxy)benzonitrile an ideal electrophile for building diverse ether‑linked libraries. It outperforms the chloro analog in SN2 reactions, enabling efficient coupling with a wide range of nucleophiles under mild conditions (e.g., K₂CO₃ in DMF at 60–100 °C) [1].

CNS-Penetrant D2 Modulator Synthesis

The compound’s logP of 2.55 positions it favourably for CNS drug discovery. Its validated role as an intermediate in dopamine D2 ligand synthesis provides a direct path for medicinal chemists aiming to develop novel therapeutics for Parkinson’s disease, schizophrenia, or addiction .

Biaryl Ether Scaffolds via Metal-Free Coupling

The benzonitrile group can be readily hydrolysed to a carboxylic acid or reduced to a benzylamine, offering orthogonal functionalisation handles. The bromoethoxy chain can be further elaborated using copper‑ or palladium‑catalysed cross‑coupling, making the compound a versatile core for fragment‑based drug discovery .

Cost-Effective Scale-Up

For large‑scale synthesis where a single purification step (e.g., column chromatography) is planned, the 95% purity grade provides the optimal balance of cost and performance, reducing raw material expenditure by over 40% compared to the 98% grade .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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